3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one
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Overview
Description
3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one is a complex organic compound with the molecular formula C18H28NO5P and a molecular weight of 369.39 g/mol This compound is characterized by its unique structure, which includes a pyrrolidinone ring substituted with a methoxyphenylmethyl group and a diethoxyphosphoryl group
Preparation Methods
The synthesis of 3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one involves multiple steps. One common synthetic route includes the reaction of diethyl phosphite with a suitable pyrrolidinone derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cellular metabolism or signal transduction, leading to changes in cellular function . The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one can be compared with other similar compounds, such as:
Diethyl phosphite derivatives: These compounds share the diethoxyphosphoryl group and may have similar reactivity and applications.
Pyrrolidinone derivatives: Compounds with a pyrrolidinone ring structure may exhibit similar chemical properties and biological activities.
Methoxyphenylmethyl derivatives: These compounds contain the methoxyphenylmethyl group and may have comparable effects in biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H28NO5P |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C18H28NO5P/c1-6-23-25(21,24-7-2)16-12-18(3,4)19(17(16)20)13-14-8-10-15(22-5)11-9-14/h8-11,16H,6-7,12-13H2,1-5H3 |
InChI Key |
IFBIMQMVXZGWNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1CC(N(C1=O)CC2=CC=C(C=C2)OC)(C)C)OCC |
Origin of Product |
United States |
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